BENGHE Validation & Comparative

Check Availability & Pricing

Structure-Activity Relationship of M4K2281 and
Analogs as Potent ALK2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: M4K2281

Cat. No.: B15136520

A comparative guide for researchers in drug development, this document outlines the structure-
activity relationship (SAR) of M4K2281, a selective inhibitor of activin receptor-like kinase-2
(ALK2), and its related compounds. The guide provides a detailed comparison of their
biochemical and cellular activities, supported by experimental data and protocols.

M4K2281 is a potent and selective inhibitor of ALK2, a serine/threonine kinase that plays a
crucial role in the bone morphogenetic protein (BMP) signaling pathway.[1][2] Dysregulation of
ALK2 signaling is implicated in diseases such as fibrodysplasia ossificans progressiva (FOP)
and diffuse intrinsic pontine glioma (DIPG).[2][3][4] M4K2281 belongs to a class of 3,5-
diphenylpyridine compounds and was developed through the SAR expansion of the lead
compound LDN-214117 and its subsequent analog, M4K2009.[2][5]

Comparative Analysis of Inhibitor Potency and
Selectivity

The development of M4K2281 and its analogs focused on introducing conformational
constraints to the M4K2009 scaffold to enhance potency and selectivity. This was achieved by
synthesizing a series of compounds with 5- to 7-membered ether-linked and 7-membered
amine-linked rings.[2]

The data presented below summarizes the inhibitory activities of M4K2281 and its key analogs
against ALK2 and the closely related ALK5. The introduction of a 7-membered ring system, as
seen in M4K2281, generally led to a significant increase in potency against ALK2.[2][5]
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ALK2 ALKS5 Selectivit
ALK2
Compoun . . . IC50 (nM) IC50 (hM) vy
Ring Size Linkage . IC50 (nM) .

d [Biochem [Biochem (ALKS5/AL

. [Cellular] .

ical] ical] K2)
M4K2009 - - 10 30 1800 180
M4K2286 5 Ether 150 250 >10000 >67
M4K2277 6 Ether 12 45 2500 208
M4K2207 7 Ether 3 15 1500 500
M4K2281 7 Ether 2 12 800 400
M4K2308 7 Ether 3 18 1200 400
M4K2303 7 Amine 3 10 1100 367
M4K2304 7 Amine 3 15 >10000 >3333
M4K2306 7 Amine 8 20 >10000 >1250

Data sourced from Gonzalez-Alvarez H, et al., J Med Chem. 2024.[1]
Key SAR Insights:

e Conformational Constraint: The introduction of a 7-membered ring, whether ether- or amine-
linked, resulted in the most potent ALK2 inhibitors in the series, with IC50 values in the low
nanomolar range.[2][5] This suggests that the constrained 7-membered ring system locks the
molecule in a bioactive conformation favored for ALK2 binding.[5]

» Ring Size: The 5-membered ring analog (M4K2286) was the least potent, while the 6-
membered analog (M4K2277) showed potency comparable to the parent compound
M4K2009 in biochemical assays but was less active in cellular assays.[2]

» Piperazine Methylation: M4K2281 features a methylated solvent-exposed piperazine moiety.
[2] This modification eliminates a hydrogen-bond donor, which has been shown to increase
permeability and reduce efflux by proteins like P-glycoprotein.[2]
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» Selectivity: While all 7-membered ring analogs demonstrated high potency against ALK2,
they exhibited significant differences in their activity against ALK5.[2][5] Notably, the amine-
linked compounds M4K2304 and M4K2306 showed exceptional selectivity for ALK2 over
ALK5.[2]

Mechanism of Action and Signaling Pathway

M4K2281 and its analogs are ATP-competitive inhibitors that target the kinase domain of ALK2.
[5] By binding to ALK2, they prevent the phosphorylation of downstream signaling molecules,
SMAD1/5/8, thereby inhibiting the BMP signaling pathway. This pathway is crucial for various
cellular processes, and its aberrant activation is a driver in certain diseases.[4]

Cell Membrane

Click to download full resolution via product page
Figure 1. Simplified ALK2 signaling pathway and the inhibitory action of M4K2281.

Experimental Protocols

The following are summarized methodologies for key experiments performed in the evaluation
of M4K2281 and its analogs.

In Vitro Kinase Inhibition Assay

The biochemical potency of the compounds was determined using a radiometric kinase assay.

e Enzyme and Substrate Preparation: Recombinant ALK2 or ALK5 kinase domain was used as
the enzyme source. A generic substrate, such as myelin basic protein (MBP), was used.
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Reaction Mixture: The kinase, substrate, and varying concentrations of the inhibitor were
incubated in a reaction buffer containing ATP (spiked with [y-32P]ATP).

Incubation: The reaction was allowed to proceed for a specified time at a controlled
temperature (e.g., 30°C).

Termination and Detection: The reaction was stopped, and the radiolabeled, phosphorylated
substrate was captured on a filter membrane. The amount of incorporated radioactivity was
guantified using a scintillation counter.

Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-
parameter logistic equation.

© 2025 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15136520?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Preparation

Prepare Kinase Prepare Substrate Prepare Inhibitor

(ALK2/ALKS5) (e.g., MBP) (Serial Dilutions)

Reacgtion

Combine Kinase, Substrate,
Inhibitor, and [y-3?P]ATP

:

Incubate at 30°C

Detection & Analysis

Stop Reaction & Spot
on Filter Membrane

Wash & Quantify

Radioactivity

Calculate IC50 Values

Click to download full resolution via product page

Figure 2. General workflow for the in vitro radiometric kinase inhibition assay.

In Vivo Pharmacokinetic (PK) Studies

The in vivo exposure of the compounds was evaluated in a mouse model.[2]

¢ Animal Model: NOD-SCID male mice were used for the study.
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e Dosing: A single dose of the test compound (e.g., 25 mg/kg) was administered orally (p.o.).
[1] The formulation typically consisted of 5% DMSO, 47.5% PEG, and 47.5% deionized
water with 10% Tween80.[2]

o Sample Collection: Blood samples were collected at various time points (e.g., 1 and 4 hours
post-dose) via cardiac puncture or other appropriate methods.

o Sample Processing: Plasma was separated from the blood samples by centrifugation.

e Bioanalysis: The concentration of the compound in the plasma samples was determined
using liquid chromatography-mass spectrometry (LC-MS/MS).

o Data Analysis: Key PK parameters such as maximum plasma concentration (Cmax) and time
to reach Cmax (Tmax) were determined. For M4K2281, a Cmax of 5053 nM was observed
at 1 hour in NOD-SCID mice.[1]

Conclusion

The rigidification strategy employed in the development of M4K2281 and its 7-membered ring
analogs has proven highly successful in generating potent and selective inhibitors of ALK2.[2]
The structure-activity relationships established highlight the importance of conformational
constraint and the tunability of properties such as permeability through targeted chemical
modifications. M4K2281, with its low nanomolar potency, moderate blood-brain barrier
permeability, and favorable in vivo exposure, represents a significant advancement in the
development of therapeutics for ALK2-driven diseases.[1] Further optimization of this scaffold,
particularly focusing on the exceptional selectivity demonstrated by the amine-linked analogs,
holds promise for future drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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